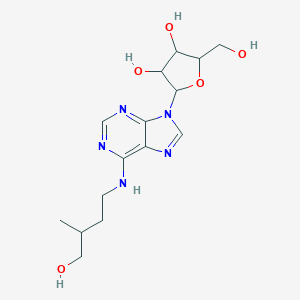

Dihydrozeatin riboside

Vue d'ensemble

Description

Dihydrozeatin riboside is a type of cytokinin, a class of plant hormones that play crucial roles in regulating plant growth and development. Cytokinins are known for their ability to promote cell division, influence nutrient mobilization, and delay leaf senescence. This compound is particularly significant due to its involvement in various physiological processes in plants, including seed germination and seedling establishment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydrozeatin riboside can be synthesized through a multi-step process. One common method involves the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, such as the use of genetically modified microorganisms or plant cell cultures. These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydrozeatin riboside undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its oxidized forms, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on the riboside, potentially altering its activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce a variety of substituted ribosides .

Applications De Recherche Scientifique

Mécanisme D'action

Dihydrozeatin riboside exerts its effects by interacting with specific cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events, leading to changes in gene expression and cellular activities. This mechanism is crucial for its role in promoting cell division, delaying senescence, and enhancing stress tolerance .

Comparaison Avec Des Composés Similaires

- Trans-zeatin riboside

- Cis-zeatin riboside

- N6-(2-isopentenyl)adenosine

Comparison: Dihydrozeatin riboside is unique among cytokinins due to its specific structure and the presence of a saturated side chain. This structural difference influences its binding affinity to cytokinin receptors and its overall biological activity. Compared to trans-zeatin riboside and cis-zeatin riboside, this compound has been found to have distinct effects on plant growth and development, making it a valuable tool for studying cytokinin functions .

Activité Biologique

Dihydrozeatin riboside (DHZR) is a significant cytokinin, a class of plant hormones that play crucial roles in various physiological processes, including cell division, growth, and differentiation. This article delves into the biological activity of DHZR, highlighting its effects on plant development, metabolism, and potential applications in agriculture and human health.

Overview of this compound

This compound is a derivative of zeatin, characterized by the presence of a reduced double bond in its side chain. This modification influences its biological activity, particularly its role as a cytokinin. DHZR is known to affect plant growth by modulating the dynamics of endogenous cytokinin pools and influencing various developmental processes.

Cytokinin Activity

DHZR exhibits notable cytokinin activity, which has been extensively studied in various plant species. The following table summarizes key findings regarding the effects of DHZR compared to other cytokinins:

| Cytokinin Type | Effect on Root Growth | Effect on Shoot Growth | Phenotypic Changes |

|---|---|---|---|

| This compound (DHZR) | Inhibited root elongation | Reduced shoot height | Thickening of the hypocotyl; altered leaf morphology |

| Zeatin | Moderate inhibition | Enhanced growth | Normal leaf expansion; increased branching |

| Isopentenyl Adenine | Variable effects | Enhanced growth | Increased leaf area; rapid development |

Case Studies

- Tobacco Seedlings : A study investigating the dynamics of endogenous cytokinins in tobacco seedlings demonstrated that DHZR significantly inhibited primary root growth and altered cotyledon area compared to controls. The study utilized liquid chromatography/tandem mass spectrometry to measure cytokinin levels and validate a mathematical model simulating cytokinin metabolism under different treatments .

- Soybean Callus : Research involving soybean callus cultures revealed insights into the metabolism of DHZR. The use of radioimmunoassay techniques allowed for the quantification of DHZR and its metabolites, providing a clearer understanding of its metabolic pathways and biological roles within plant tissues .

The biological effects of DHZR are mediated through its interaction with specific receptors and subsequent signaling pathways. Cytokinins like DHZR bind to histidine kinases in plants, initiating a cascade of responses that lead to changes in gene expression and physiological adaptations. For instance, studies indicate that DHZR can enhance the expression of genes associated with cell division and stress responses .

Agricultural Use

The application of DHZR in agriculture could enhance crop yields by promoting growth under suboptimal conditions. Its ability to modulate endogenous cytokinin levels makes it a candidate for improving stress resilience in plants facing drought or nutrient deficiencies.

Human Health Benefits

Emerging research suggests that phytohormones like DHZR may have beneficial effects on human health. In silico analyses indicate potential interactions between DHZR and human proteins involved in oxidative stress response and immunomodulation . These findings open avenues for further exploration into the therapeutic applications of plant-derived compounds.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVVQDGIJAUEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336404 | |

| Record name | 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22663-55-4 | |

| Record name | 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.